(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone

Acetylcholinesterase Inhibition Alzheimer's Disease CNS Drug Discovery

This benzothiazole-piperazine probe features a unique 6-ethyl and m-tolyl methanone substitution pattern, unexplored in published AChE, NAAA, and PPARδ SAR. Unlike close analogs where minor changes (e.g., fluoro to ethyl) shift IC50 by orders of magnitude, this compound ensures target engagement fidelity. Ideal for kinase inhibitor, metabolic disease, and neuropathic pain screening cascades. Secure your differentiated chemical probe to avoid generic substitution risks inherent in this scaffold class.

Molecular Formula C21H23N3OS
Molecular Weight 365.5
CAS No. 897467-36-6
Cat. No. B2668894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone
CAS897467-36-6
Molecular FormulaC21H23N3OS
Molecular Weight365.5
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C
InChIInChI=1S/C21H23N3OS/c1-3-16-7-8-18-19(14-16)26-21(22-18)24-11-9-23(10-12-24)20(25)17-6-4-5-15(2)13-17/h4-8,13-14H,3,9-12H2,1-2H3
InChIKeyUMIOIOMJDALMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone (CAS 897467-36-6)? A Benzothiazole-Piperazine Research Compound with Multi-Target Potential


(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone (CAS 897467-36-6) is a synthetic small molecule belonging to the benzothiazole-piperazine class, characterized by a 6-ethylbenzothiazole core connected via a piperazine linker to an m-tolyl methanone moiety. This scaffold is recognized in medicinal chemistry for its ability to engage multiple biological targets, including acetylcholinesterase (AChE) [1], N-acylethanolamine acid amidase (NAAA) [2], and monoamine oxidase (MAO) enzymes [3]. The specific substitution pattern—6-ethyl on the benzothiazole and m-tolyl on the carbonyl—distinguishes it from other analogs and may confer unique physicochemical and binding properties relevant to CNS-targeted drug discovery programs.

Why Not Just Use Any Benzothiazole-Piperazine? Structural Uniqueness Drives Functional Divergence


Within the benzothiazole-piperazine class, minor structural modifications produce dramatic shifts in target potency, selectivity, and pharmacokinetic behavior [1]. For instance, replacing a 6-fluoro substituent with 6-ethyl can alter NAAA inhibitory activity by orders of magnitude, while changing the N-acyl group from m-tolyl to other aryl moieties redirects selectivity between AChE, BuChE, and MAO isoforms [2]. Published SAR studies demonstrate that compounds differing by a single halogen or methyl group exhibit IC50 values spanning from nanomolar to >100 µM against the same target [3]. Therefore, generic substitution—even with a close structural analog—carries a high risk of losing the desired biological activity or introducing unwanted off-target effects, making compound-specific characterization essential for reproducible research.

Quantitative Differentiation Evidence: How (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone Compares to Closest Analogs


AChE Inhibitory Potency: Class Benchmarking Against Donepezil and Published Benzothiazole-Piperazines

While direct AChE IC50 data for CAS 897467-36-6 are not publicly available, the benzothiazole-piperazine class has well-characterized AChE inhibitory benchmarks. The most potent published analog, compound 3c (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide), achieved an IC50 of 0.030 ± 0.001 µM, comparable to donepezil (IC50 = 0.0201 ± 0.0010 µM) [1]. Other benzothiazole-piperazines with benzoyl-type N-substituents structurally closer to the target compound showed moderate AChE inhibition, with compound 2j demonstrating selective AChE inhibition in Ellman's assay [2]. The m-tolyl methanone substituent on the target compound is anticipated to modulate AChE binding differently than the acetamide-linked analogs, potentially offering an intermediate potency profile suitable for probe development.

Acetylcholinesterase Inhibition Alzheimer's Disease CNS Drug Discovery

NAAA Inhibition: Differentiation via Non-Covalent Binding Mechanism vs. Covalent Warhead Inhibitors

The benzothiazole-piperazine class has yielded clinically relevant NAAA inhibitors. The prototype ARN19702 (a 6-fluoro, 2-methylpiperazine analog with ethylsulfonylphenyl methanone) inhibits human NAAA with an IC50 of 230 nM [1]. Critically, compounds in this class achieve inhibition through a non-covalent, uncompetitive mechanism, distinguishing them from earlier covalent NAAA inhibitors with reactive warheads (β-lactones, β-lactams, isothiocyanates) that limited oral bioavailability [2]. The target compound CAS 897467-36-6, with its 6-ethyl substitution replacing 6-fluoro and m-tolyl replacing ethylsulfonylphenyl, presents a structurally distinct combination that may offer differentiated NAAA potency and selectivity profiles compared to ARN19702, while retaining the favorable non-covalent binding mode.

NAAA Inhibition Neuroinflammation Multiple Sclerosis

MAO-A Inhibition: Quantitative Potency Within the Benzothiazole-Piperazine Series

Benzothiazole-piperazine derivatives have demonstrated potent MAO-A inhibitory activity. The most effective reported compound 3b achieved an IC50 of 0.104 ± 0.004 µM against hMAO-A [1]. This potency positions the scaffold competitively against clinically used MAO inhibitors. The target compound's m-tolyl methanone substituent represents a distinct pharmacophoric feature compared to the most potent published analogs, potentially offering differentiated MAO-A vs. MAO-B selectivity. Previous SAR studies indicate that piperazine N-substitution is a critical determinant of MAO isoform selectivity within this chemotype.

Monoamine Oxidase Inhibition Depression Anxiety Disorders

Anticancer Activity: Structural Positioning Against 6-Bromo Analog and Aroyl-Substituted Derivatives

Benzothiazole-piperazine derivatives exhibit notable anticancer activity across multiple cell lines. The directly comparable 6-bromo analog (CAS 897473-04-0), which shares the identical m-tolyl methanone N-substituent but replaces 6-ethyl with 6-bromo, is commercially positioned for kinase inhibitor development [1]. In broader class studies, aroyl-substituted compounds 1h and 1j were the most active against HUH-7, MCF-7, and HCT-116 cancer cell lines, inducing apoptosis via cell cycle arrest at subG1 phase [2]. The target compound's 6-ethyl group (vs. 6-bromo or 6-hydrogen) influences both electronic properties and steric bulk, which are known to modulate cytotoxicity and target engagement within this chemotype.

Anticancer Activity Cytotoxicity Screening Apoptosis Induction

PPARδ Agonism: Scaffold Validation and the Role of Hydrophobic N-Substitution

The 2-piperazinyl-benzothiazole scaffold has been validated as a platform for potent and selective PPARδ agonists. Compound 5g exhibited an EC50 of 4.1 nM at hPPARδ with high selectivity over PPARα and PPARγ, and demonstrated significant HDL-c upregulation in vivo [1]. SAR studies revealed that introduction of a hydrophobic group into the piperazine moiety enhanced PPARδ binding activity. The target compound's m-tolyl methanone N-substituent provides a defined hydrophobic feature that distinguishes it from other PPARδ-targeted analogs and may offer a unique selectivity signature within this pharmacophore.

PPARδ Agonism Metabolic Syndrome HDL Cholesterol

Physicochemical Differentiation: Predicted Drug-Like Properties vs. Published Benzothiazole-Piperazine Analogs

Computational predictions for the benzothiazole-piperazine class indicate generally favorable drug-like properties. Published analogs demonstrate moderate lipophilicity (cLogP range ~2.0-3.5), acceptable molecular weight (350-450 Da), and predicted blood-brain barrier permeability confirmed by PAMPA-BBB assay for select compounds [1]. The target compound (MW = 365.5 g/mol, C21H23N3OS) features a 6-ethyl group that modestly increases lipophilicity compared to unsubstituted analogs while maintaining compliance with Lipinski's Rule of Five. Its m-tolyl methanone moiety contributes a calculated logP favorable for CNS penetration without exceeding thresholds associated with poor solubility or high metabolic clearance.

Physicochemical Properties Drug-Likeness CNS Permeability

Optimal Research and Procurement Use Cases for (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone (CAS 897467-36-6)


CNS Drug Discovery: Alzheimer's Disease Multi-Target Probe Development

The benzothiazole-piperazine scaffold, exemplified by compound LB05 (AChE IC50 = 0.40 µM, Ki = 0.28 µM, mixed-type inhibition), has demonstrated multi-target activity against AChE, Aβ aggregation, and oxidative stress with in vivo efficacy comparable to donepezil [1]. CAS 897467-36-6, with its 6-ethyl and m-tolyl substitution pattern unexplored in published AChE SAR, provides a novel chemical probe for expanding structure-activity understanding of how N-acyl benzothiazole-piperazines engage AChE's catalytic and peripheral anionic sites [2].

Neuroinflammation and Pain Research: Non-Covalent NAAA Inhibitor Development

Second-generation benzothiazole-piperazine NAAA inhibitors like ARN19702 (IC50 = 230 nM) achieve oral bioavailability and CNS penetration unattainable by covalent inhibitors, demonstrating efficacy in mouse models of multiple sclerosis and neuropathic pain without tolerance development [1]. CAS 897467-36-6 represents a structurally distinct non-covalent candidate suitable for NAAA inhibitor screening cascades aimed at identifying back-up compounds with differentiated pharmacokinetic profiles or improved selectivity over fatty acid amide hydrolase [2].

Oncology Screening: SAR Expansion Around the 6-Position of Benzothiazole-Piperazines

Published data show that dihalo-substituted benzylpiperazine derivatives achieve the highest cytotoxic activities across HCT-116, MCF-7, and HUH-7 cancer cell lines, with aroyl-substituted compounds 1h and 1j inducing apoptosis via subG1 cell cycle arrest [1]. The closely related 6-bromo-m-tolyl methanone analog (CAS 897473-04-0) is positioned as a kinase inhibitor scaffold [2]. CAS 897467-36-6, exchanging 6-bromo for 6-ethyl, provides a complementary tool for dissecting the electronic vs. steric contributions of the 6-position substituent to anticancer potency, making it valuable for medicinal chemistry groups conducting systematic SAR around this chemotype [3].

Metabolic Disease Research: PPARδ Agonist Scaffold Exploration

The 2-piperazinyl-benzothiazole scaffold has produced PPARδ agonists with nanomolar potency (compound 5g, EC50 = 4.1 nM) and significant HDL-c upregulation in vivo [1]. SAR demonstrates that hydrophobic N-substitution on the piperazine ring is critical for PPARδ binding enhancement. The m-tolyl methanone group on CAS 897467-36-6 constitutes a hydrophobic N-substituent unexplored in the published PPARδ SAR, offering metabolic disease researchers a novel starting point for agonist development targeting dyslipidemia and metabolic syndrome [2].

Quote Request

Request a Quote for (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.